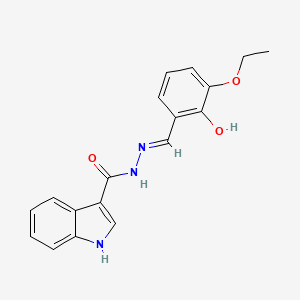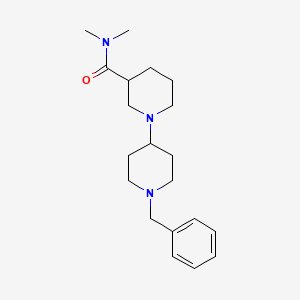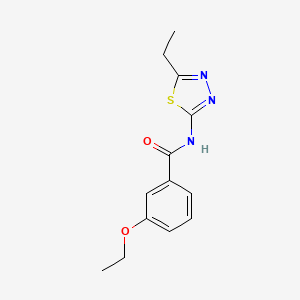
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide, also known as EHI, is a chemical compound that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and viral replication. N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, antiviral activity, anti-inflammatory effects, and antioxidant properties. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide is the lack of understanding of its mechanism of action, which can make it difficult to design experiments and interpret results.
Future Directions
There are several future directions for research on N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide, including further studies on its mechanism of action, optimization of its synthesis method, and testing its potential as a therapeutic agent in animal models and clinical trials. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide could be used in combination with other drugs or therapies to enhance its anticancer and antiviral activities. Overall, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide shows great potential as a therapeutic agent and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide can be synthesized using a variety of methods, including the reaction of 3-ethoxy-2-hydroxybenzaldehyde with indole-3-carbohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide.
Scientific Research Applications
N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been studied for its potential therapeutic properties, including its anticancer and antiviral activities. In vitro studies have shown that N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide can inhibit the growth of cancer cells and prevent the replication of viruses. Additionally, N'-(3-ethoxy-2-hydroxybenzylidene)-1H-indole-3-carbohydrazide has been shown to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-16-9-5-6-12(17(16)22)10-20-21-18(23)14-11-19-15-8-4-3-7-13(14)15/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUESRLNWPAJMLQ-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)

![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
![1-{3-[(3-anilino-1-piperidinyl)methyl]phenyl}ethanone](/img/structure/B6034270.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)

![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6034293.png)